molecular formula C36H30CuIP2 B14155918 Iodobis(triphenylphosphino)copper CAS No. 16109-82-3

Iodobis(triphenylphosphino)copper

Cat. No.: B14155918
CAS No.: 16109-82-3
M. Wt: 715.0 g/mol
InChI Key: FMNOWIWLAUZDDY-UHFFFAOYSA-M
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Description

Iodobis(triphenylphosphino)copper is an organometallic compound with the molecular formula C36H30CuIP2. It is known for its crystalline structure, which can appear as yellow or orange crystals. This compound is formed through the coordination of a copper ion with two triphenylphosphine ligands and one iodine atom .

Preparation Methods

The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .

Reaction Conditions:

    Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)

    Solvent: Diethyl ether or other suitable organic solvents

    Temperature: Heating is required

    Product: Yellow crystalline this compound

Chemical Reactions Analysis

Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.

    Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.

Major Products:

  • The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.

Scientific Research Applications

Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .

Molecular Targets and Pathways:

    Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.

    Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.

Comparison with Similar Compounds

Iodobis(triphenylphosphino)copper can be compared with other similar organometallic compounds, such as:

    Chlorobis(triphenylphosphino)copper: Similar structure but with a chlorine atom instead of iodine.

    Bromobis(triphenylphosphino)copper: Contains a bromine atom in place of iodine.

    Fluorobis(triphenylphosphino)copper: Features a fluorine atom instead of iodine.

Uniqueness:

Properties

CAS No.

16109-82-3

Molecular Formula

C36H30CuIP2

Molecular Weight

715.0 g/mol

IUPAC Name

copper(1+);triphenylphosphane;iodide

InChI

InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1

InChI Key

FMNOWIWLAUZDDY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-]

Origin of Product

United States

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